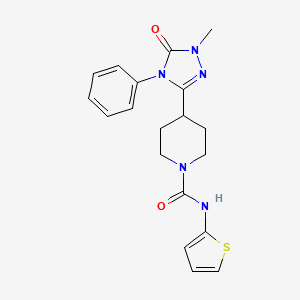

4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide

Description

The compound 4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide features a hybrid heterocyclic architecture combining a 1,2,4-triazolone core, a piperidine carboxamide backbone, and a thiophen-2-yl substituent.

Properties

IUPAC Name |

4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)-N-thiophen-2-ylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2S/c1-22-19(26)24(15-6-3-2-4-7-15)17(21-22)14-9-11-23(12-10-14)18(25)20-16-8-5-13-27-16/h2-8,13-14H,9-12H2,1H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQKYPBXGHSTZAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)NC3=CC=CS3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide is a novel triazole derivative with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with biological targets involved in various pathways:

- Antitumor Activity : Triazole derivatives have been shown to exhibit cytotoxic effects against cancer cell lines. The specific compound under discussion has demonstrated promising results in inhibiting the growth of several human cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

- Antimicrobial Properties : The presence of the thiophene ring enhances the compound's interaction with microbial targets, potentially leading to effective antimicrobial activity. Studies indicate that triazole derivatives can inhibit the growth of bacteria and fungi by disrupting their cellular functions .

- Enzyme Inhibition : The compound may act as an inhibitor of metallo-beta-lactamases (MBLs), which are enzymes that confer antibiotic resistance. Preliminary studies suggest that similar triazole compounds exhibit significant inhibition against MBLs, indicating a potential for this compound as a scaffold for developing new antibiotics .

In Vitro Studies

A series of in vitro assays were conducted to evaluate the cytotoxic effects of the compound on various cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| SISO (cervical cancer) | 3.77 | Induction of apoptosis |

| RT-112 (bladder cancer) | 2.38 | Cell cycle arrest |

| A549 (lung cancer) | 5.00 | Inhibition of proliferation |

These results indicate that the compound exhibits selective cytotoxicity towards specific cancer types, with lower IC50 values suggesting higher potency.

Case Studies

In a notable study published in MDPI , researchers explored the structure–activity relationships (SAR) of similar triazole compounds. They found that modifications in the thiophene and piperidine moieties significantly impacted the biological activity. For instance, compounds with electron-withdrawing groups showed enhanced antitumor activity due to increased interactions with target proteins involved in cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Motifs

The 1,2,4-triazolone core in the target compound is a key pharmacophore known for hydrogen-bonding interactions. Comparable compounds include:

- 4i and 4j (): These derivatives feature pyrimidinone and tetrazole cores instead of triazolone. The pyrimidinone moiety in 4i, coupled with coumarin, suggests fluorescence or metal-binding properties, while 4j’s tetrazole group may enhance metabolic stability .

Table 1: Core Structure and Substituent Comparison

Substituent Effects

- Thiophen-2-yl vs. Phenyl Groups : The thiophene substituent in the target compound introduces sulfur-based electronic effects (e.g., π-π stacking and polar interactions), contrasting with the phenyl groups in ’s benzoxazolothiazole derivative. Thiophene’s lower electron density may reduce steric hindrance, enhancing binding pocket accessibility.

- Piperidine Carboxamide Backbone : This motif is conserved across analogues (e.g., and ), suggesting shared pharmacokinetic properties like solubility or membrane permeability. However, the tetrahydro-pyran group in ’s compound might alter conformational flexibility compared to piperidine .

Research Implications and Limitations

While structural comparisons highlight electronic and steric differences, the absence of direct pharmacological or thermodynamic data (e.g., binding affinities, IC₅₀ values) limits mechanistic insights. For instance:

- The benzoxazolothiazole derivative () was characterized via single-crystal X-ray diffraction (R factor = 0.059), underscoring the role of crystallography in validating structural hypotheses .

- SHELX programs () remain critical for refining such complex heterocycles, though computational modeling could further elucidate structure-activity relationships.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.